7-Bromo-2,3-dihydrofuro[2,3-b]quinoline
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Overview
Description
7-Bromo-2,3-dihydrofuro[2,3-b]quinoline is a chemical compound with the molecular formula C₁₁H₈BrNO and a molecular weight of 250.09 g/mol . It is a brominated derivative of dihydrofuroquinoline, characterized by a fused furoquinoline ring system with a bromine atom at the 7th position. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzyl alcohol with bromoacetaldehyde diethyl acetal in the presence of a base, followed by cyclization to form the furoquinoline ring system . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the compound is generally produced on a smaller scale for research purposes. Industrial production would likely involve optimization of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,3-dihydrofuro[2,3-b]quinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: Further cyclization reactions can modify the furoquinoline ring system.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted furoquinolines, while oxidation and reduction can produce different oxidized or reduced derivatives.
Scientific Research Applications
7-Bromo-2,3-dihydrofuro[2,3-b]quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: While primarily used in research, the compound’s derivatives may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline is not fully understood, but it is believed to interact with specific molecular targets and pathways. The bromine atom and the furoquinoline ring system may play a role in its biological activity, potentially affecting enzyme function or cellular signaling pathways. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrofuro[2,3-b]quinoline: Lacks the bromine atom at the 7th position.
7-Chloro-2,3-dihydrofuro[2,3-b]quinoline: Contains a chlorine atom instead of bromine.
7-Fluoro-2,3-dihydrofuro[2,3-b]quinoline: Contains a fluorine atom instead of bromine.
Uniqueness
7-Bromo-2,3-dihydrofuro[2,3-b]quinoline is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions that are not possible with other halogens, potentially leading to unique properties and applications.
Biological Activity
7-Bromo-2,3-dihydrofuro[2,3-b]quinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and the implications of its activity against various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate bromination and cyclization processes. The compound can be derived from furoquinoline precursors through methods such as:
- Bromination : Introduction of bromine at the 7-position using brominating agents.
- Cyclization : Formation of the dihydrofuro structure through cyclization reactions involving appropriate substrates.
Antimicrobial Properties
Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism of action often involves interference with cellular processes such as DNA replication and protein synthesis.
Anticancer Activity
Several studies have highlighted the anticancer potential of furoquinoline derivatives. For example:
- In vitro Studies : Compounds similar to this compound have demonstrated cytotoxic effects against cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest.
- Case Study : A study evaluated a series of furoquinoline derivatives against human cancer cell lines and found that certain modifications enhanced their potency significantly.
Table: Biological Activity Summary
Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Antibacterial | E. coli | 5.0 | |
Antifungal | Candida albicans | 10.0 | |
Cytotoxic | HeLa (cervical cancer) | 15.0 | |
Cytotoxic | MCF-7 (breast cancer) | 12.5 |
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
- Topoisomerase Inhibition : Some studies suggest that these compounds may stabilize the topoisomerase II-DNA complex, leading to cytotoxicity.
- Reactive Oxygen Species (ROS) Generation : The generation of ROS may induce oxidative stress in target cells, contributing to their cytotoxic effects.
Study on Antimicrobial Activity
A comprehensive study evaluated the antimicrobial efficacy of various furoquinoline derivatives against multiple pathogens. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria as well as fungi, highlighting their potential as lead compounds for antibiotic development.
Study on Anticancer Potential
In a recent investigation into the anticancer properties of furoquinoline derivatives, researchers synthesized a series of compounds and tested them against several cancer cell lines. Notably, one derivative displayed an IC50 value significantly lower than standard chemotherapeutics, indicating its potential for further development.
Properties
CAS No. |
1031929-47-1 |
---|---|
Molecular Formula |
C11H8BrNO |
Molecular Weight |
250.09 g/mol |
IUPAC Name |
7-bromo-2,3-dihydrofuro[2,3-b]quinoline |
InChI |
InChI=1S/C11H8BrNO/c12-9-2-1-7-5-8-3-4-14-11(8)13-10(7)6-9/h1-2,5-6H,3-4H2 |
InChI Key |
QXFSLQWFIWBCKD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C3C=CC(=CC3=N2)Br |
Origin of Product |
United States |
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